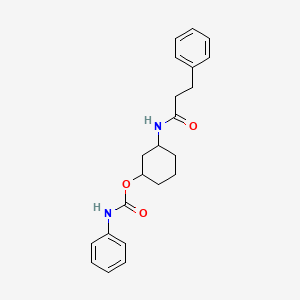

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate

描述

属性

IUPAC Name |

[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKLWPJLZXQOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere . The reaction proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring a consistent supply of the compound for various applications.

化学反应分析

Types of Reactions: 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the amide and carbamate groups into amines and alcohols, respectively.

Substitution: The phenyl and cyclohexyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines and alcohols.

科学研究应用

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Its potential pharmacological properties make it a candidate for drug development and therapeutic applications.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Cyclohexyl N-phenylcarbamate: Similar in structure but lacks the phenylpropanamido group.

N-cyclohexyl-3-phenylpropanamide: Similar but does not contain the carbamate group.

3-phenyl-N-{[1,3,3-trimethyl-5-(3-phenylpropanamido)cyclohexyl]methyl}propanamide: A more complex derivative with additional substituents.

Uniqueness: 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate is unique due to the presence of both amide and carbamate functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in research and industry.

生物活性

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate is an organic compound characterized by the presence of both amide and carbamate functional groups. Its unique structure, which includes phenyl and cyclohexyl moieties, makes it a subject of interest in medicinal chemistry and material science. This compound has shown potential applications in various biological contexts, including enzyme inhibition and therapeutic development.

The biological activity of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amide and carbamate groups facilitate hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects. The precise pathways involved can vary significantly depending on the specific application and target.

Pharmacological Properties

Research indicates that compounds similar to 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with analogous structures have demonstrated effectiveness against various microbial strains, suggesting potential for development as antimicrobial agents.

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, making them candidates for further investigation in oncology.

Comparative Analysis

To better understand the biological activity of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexyl N-phenylcarbamate | Lacks the phenylpropanamido group | Moderate enzyme inhibition |

| N-cyclohexyl-3-phenylpropanamide | Does not contain the carbamate group | Limited antimicrobial properties |

| 4-chloro-benzamide derivatives | Contains substituted five-membered rings | High potency as RET kinase inhibitors |

Study on Enzyme Inhibition

A study conducted on a series of benzamide derivatives, including compounds structurally related to 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, revealed their ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that these compounds could serve as lead structures for developing new therapeutics targeting metabolic disorders.

Research on Anticancer Effects

In vitro studies have evaluated the anticancer potential of derivatives similar to 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate. One notable study reported that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as anticancer agents. The mechanism was linked to the induction of apoptosis in cancer cells.

常见问题

Q. What are the established synthetic routes for 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic strategies are documented:

- Acid-Catalyzed Reaction : Reacting phenyl isocyanate with alcohols (e.g., cyclohexanol derivatives) in chloroform using HCl as a catalyst. This method achieved crystallization of carbamate derivatives with structural confirmation via X-ray diffraction .

- Catalytic N-Methylimidazole : Using 20 mol% N-methylimidazole as a catalyst for phenyl isocyanate reactions with cyclohexanol, yielding up to 85% conversion. This approach avoids harsh acids and simplifies purification .

Q. Key Considerations :

- Catalyst Choice : Acidic conditions (HCl) may induce side reactions in sensitive substrates, whereas N-methylimidazole offers milder, selective catalysis.

- Solvent and Purification : Chloroform is common for initial reactions, followed by silica gel chromatography (light petroleum ether) or recrystallization (chloroform:alcohol) for purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-Ray Crystallography : Resolves structural features like bond angles, hydrogen bonding (e.g., N–H⋯O interactions), and disorder in cyclohexyl groups (e.g., occupancy ratios of 0.55:0.45 for disordered atoms) .

- NMR Spectroscopy : ¹H NMR distinguishes reaction progress (e.g., δ = 4.76 ppm for carbamate C-H vs. δ = 3.58 ppm for unreacted cyclohexanol) .

- IR Spectroscopy : Identifies functional groups (e.g., NH-CO stretch at ~1695 cm⁻¹) .

Q. How can researchers resolve structural disorder in X-ray data for carbamate derivatives?

Methodological Answer:

- Disorder Refinement : Use software like SHELXL to model split positions for disordered atoms (e.g., cyclohexene ring atoms C9/C10). Refine occupancy ratios (e.g., 55:45) and apply geometric constraints to maintain bond-length consistency .

- Validation Tools : Cross-check with Hirshfeld surface analysis to validate hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯π contacts) .

Q. What methodologies are recommended for evaluating bioactivity in pharmacological or agricultural contexts?

Methodological Answer:

- Nematicidal Assays : Test compounds at graded concentrations (e.g., 500–1000 ppm) against Meloidogyne javanica. Monitor mortality rates at 24h and 48h intervals, using ANOVA for statistical validation (e.g., compound 30 showed 72% toxicity at 1000 ppm) .

- Enzyme Inhibition Studies : For kinase targets (e.g., VEGFR-2), use molecular docking to compare substituent effects (cyclohexyl vs. phenyl groups). Biological assays can validate computational predictions .

Q. How do substituents on the cyclohexyl or phenyl groups modulate biological activity?

Methodological Answer:

- Comparative Studies : Cyclohexyl groups enhance steric bulk and hydrophobicity, improving binding to hydrophobic enzyme pockets (e.g., VEGFR-2 inhibitors outperformed phenyl analogues by 20–30% activity) .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,4-dichlorophenyl) increase electrophilicity, enhancing nematicidal activity compared to methoxy groups .

Q. What factors optimize catalytic systems for carbamate synthesis?

Methodological Answer:

- Catalyst Efficiency : N-Methylimidazole accelerates isocyanate-alcohol reactions via nucleophilic activation, while avoiding side reactions seen with Lewis acids .

- Reactivity Differences : Isocyanates react readily under mild conditions, whereas isothiocyanates require harsher catalysts (e.g., elevated temperatures or stronger bases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。